7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyrano[2,3-d]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a one-pot three-component reaction involving aromatic benzaldehydes, malononitrile, and barbituric acid. This reaction is typically catalyzed by a SnO2/SiO2 nanocomposite and carried out in ethanol at room temperature. The SnO2/SiO2 nanocomposite is synthesized using the sol-gel method.
Industrial Production Methods: For industrial-scale production, the reaction conditions may be optimized to increase yield and purity. Large-scale reactors and continuous flow systems can be employed to ensure consistent quality and efficiency. The choice of catalyst and solvent may also be adjusted based on cost and availability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of substituted pyrano[2,3-d]pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, the compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of novel drugs. Its derivatives have been investigated for their antitumor, anti-inflammatory, and antimicrobial properties.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
2-amino-3-cyano pyridines: These compounds have a pyridine ring instead of a pyrano[2,3-d]pyrimidine ring but share similar reactivity patterns.
Uniqueness: 7-Amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
7-amino-2,4-dioxo-5-phenyl-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c15-6-8-9(7-4-2-1-3-5-7)10-12(19)17-14(20)18-13(10)21-11(8)16/h1-5,9H,16H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRKKZHOOOURIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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